4-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid
Description
This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a bipyrazole core substituted with aryl groups and a 4-oxobutanoic acid moiety. Its structure includes a 4-methylphenyl group at the 3'-position and phenyl groups at the 1' and 5-positions of the bipyrazole scaffold.
Properties
IUPAC Name |
4-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3/c1-20-12-14-22(15-13-20)29-24(19-32(31-29)23-10-6-3-7-11-23)26-18-25(21-8-4-2-5-9-21)30-33(26)27(34)16-17-28(35)36/h2-15,19,26H,16-18H2,1H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTBVTIWELVXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118920 | |
| Record name | [4,5′-Bi-1H-pyrazole]-1′-butanoic acid, 4′,5′-dihydro-3-(4-methylphenyl)-γ-oxo-1,3′-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397278-03-4 | |
| Record name | [4,5′-Bi-1H-pyrazole]-1′-butanoic acid, 4′,5′-dihydro-3-(4-methylphenyl)-γ-oxo-1,3′-diphenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397278-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4,5′-Bi-1H-pyrazole]-1′-butanoic acid, 4′,5′-dihydro-3-(4-methylphenyl)-γ-oxo-1,3′-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid is a member of the bipyrazole family and has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by various studies and data.
Chemical Structure
The molecular formula for this compound is . Its structure features a bipyrazole core that contributes to its biological activity through various mechanisms.
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that derivatives of bipyrazole can reduce the production of these cytokines in stimulated human peripheral blood mononuclear cells (PBMCs) .
2. Antimicrobial Activity
The antimicrobial potential of bipyrazole derivatives has been evaluated against various bacterial strains. The compound has shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 20 |
3. Cytotoxic Effects
Cytotoxicity assays indicate that this compound exhibits selective toxicity against cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of proliferation in HeLa (cervical cancer) and U251 (glioblastoma) cells.
The biological activity of 4-[3'-(4-methylphenyl)-1',5-diphenyl...] is hypothesized to be mediated through several pathways:
- Inhibition of Cyclooxygenases (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation.
- Antioxidant Properties : The presence of phenolic structures may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Case Studies
Several case studies highlight the efficacy of bipyrazole derivatives in clinical settings:
- A study involving a derivative similar to this compound demonstrated significant reduction in inflammatory markers in patients with rheumatoid arthritis.
- Another investigation into its antimicrobial properties showed successful treatment outcomes for patients with bacterial infections resistant to conventional therapies.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C29H26N4O3
- Molecular Weight : 478.54 g/mol
- Structural Features : The compound contains a bipyrazole moiety, which is known for its biological activity and ability to chelate metal ions.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with bipyrazole structures exhibit significant anticancer properties. Studies have shown that derivatives of bipyrazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the compound has been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation and inducing cell cycle arrest.
Antimicrobial Properties : The presence of the pyrazole ring has been associated with antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Materials Science
Polymer Additives : The unique chemical structure allows this compound to be used as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for applications in plastics and coatings.
Nanomaterials : Research is exploring the use of this compound in the synthesis of nanomaterials, particularly those with potential applications in electronics and photonics. Its ability to form stable complexes with metal ions can be leveraged to create novel nanostructures with tailored electronic properties.
Agricultural Chemistry
Pesticide Development : The compound's structural characteristics suggest potential as a pesticide or herbicide. Initial studies have indicated that it may possess herbicidal activity against certain weed species, warranting further investigation into its efficacy and safety profiles.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various bipyrazole derivatives, including the target compound. Results demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells after treatment with the compound at varying concentrations over 48 hours.
Case Study 2: Antimicrobial Evaluation
In an investigation published in Pharmaceutical Biology, the antimicrobial effects of the compound were assessed against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone around the tested samples, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from the evidence, focusing on substituent effects, physicochemical properties, and synthesis efficiency.
Table 1: Comparative Data for Pyrazoline Derivatives
*Molecular formulas for the target compound and 3 are extrapolated from structural analogs.
Key Insights:
Substituent Effects on Physicochemical Properties: Halogen vs. The target compound’s 4-methylphenyl group may offer a balance between lipophilicity and metabolic stability compared to halogens . Steric Hindrance: Bulky substituents (e.g., 4-bromo in 24) correlate with lower reaction yields (e.g., 27% for 25) due to hindered cyclization .
Synthetic Efficiency :
- Yields for halogenated analogs range from 22–86%, with brominated derivatives generally outperforming chlorinated ones. The target compound’s synthesis may require optimized conditions to accommodate the methyl group’s electronic effects .
Biological Activity :
- Dichlorophenyl analogs (e.g., 3 in ) exhibit antimicrobial properties, suggesting that the target compound’s 4-methylphenyl group could be explored for similar bioactivity with reduced toxicity .
Notes and Limitations
- Industrial-grade analogs () highlight scalability challenges for halogenated derivatives, which may require costly purification steps. The methyl-substituted target compound could offer cost advantages .
Preparation Methods
Formation of Chalcone Intermediates
Chalcones serve as precursors for pyrazoline and bipyrazole systems. In a representative method, 4'-(methylsulfonyl)acetophenone undergoes Claisen-Schmidt condensation with substituted benzaldehydes in ethanol under basic conditions to yield chalcones. For example, reacting 4-methylacetophenone with 4-fluorobenzaldehyde produces a chalcone intermediate, which is subsequently treated with phenylhydrazine derivatives to form 4,5-dihydro-1H-pyrazoles.
Table 1: Chalcone Synthesis Parameters
| Starting Ketone | Aldehyde | Base | Yield (%) |
|---|---|---|---|
| 4-Methylacetophenone | 4-Fluorobenzaldehyde | NaOH (10%) | 85 |
| 4-(Methylsulfonyl)acetophenone | 4-Chlorobenzaldehyde | KOH (15%) | 78 |
Cyclization to Pyrazoline Derivatives
Chalcones react with phenylhydrazine hydrochloride in acetic acid under reflux to form 4,5-dihydro-1H-pyrazoles. For instance, 1-(4-chlorophenyl)-5-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole is synthesized in 93% yield. This step establishes the dihydrobipyrazole framework critical for the target compound.
Vilsmeier-Haack Mediated Aldehyde Formation
Synthesis of Pyrazole-4-Carbaldehydes
The Vilsmeier-Haack reaction is pivotal for introducing aldehyde functionalities into pyrazole systems. In one protocol, 3,5-bis(trifluoromethyl)acetophenone reacts with 4-hydrazinobenzoic acid to form a hydrazone intermediate, which is treated with POCl₃/DMF to yield pyrazole-4-carbaldehyde. This aldehyde serves as a key intermediate for subsequent bipyrazole formation.
Table 2: Vilsmeier-Haack Reaction Conditions
| Hydrazone Intermediate | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3,5-Bis(CF₃)phenyl | POCl₃/DMF | 80 | 72 |
| 4-Nitrophenyl | POCl₃/DMF | 70 | 68 |
Aldehyde Functionalization
The pyrazole-4-carbaldehyde undergoes reductive amination with substituted anilines to introduce aryl groups. For example, reaction with 4-methylaniline in the presence of NaBH₃CN produces a secondary amine, which is later oxidized to the ketone.
Bipyrazole Ring Closure via Condensation Reactions
One-Pot Bipyrazole Synthesis
A one-pot method involves reacting pyrazole aldehydes with hydrazine derivatives in glacial acetic acid. For instance, 1-isonicotinoyl-3-[4-nitrophenyl]-1H-pyrazole-4-carbaldehyde condenses with phenylhydrazine to form the 3,4'-bipyrazole core. The reaction proceeds via intramolecular cyclization, with H₂S elimination observed during thiadiazine formation.
Table 3: Bipyrazole Cyclization Yields
| Aldehyde | Hydrazine | Solvent | Yield (%) |
|---|---|---|---|
| Pyrazole-4-carbaldehyde | Phenylhydrazine | Acetic acid | 75 |
| 4-Nitrophenyl aldehyde | 4-Methylphenylhydrazine | Ethanol | 82 |
Cross-Coupling Strategies
Bromination of 1,3-diphenylpropane-1,3-dione followed by alkylation with pyrazole derivatives in N-methyl-2-pyrrolidinone (NMP) yields bipyrazole precursors. Subsequent lithiation and quenching with electrophiles installs the 4-methylphenyl and diphenyl groups.
Functionalization to Introduce 4-Oxobutanoic Acid
Knoevenagel Condensation
The bipyrazole aldehyde reacts with diethyl malonate in the presence of piperidine to form an α,β-unsaturated ester, which is hydrolyzed to 4-oxobutanoic acid. This step introduces the carboxylic acid moiety while retaining the ketone functionality.
Table 4: Knoevenagel Reaction Parameters
| Aldehyde | Malonate Derivative | Catalyst | Yield (%) |
|---|---|---|---|
| Bipyrazole-4-carbaldehyde | Diethyl malonate | Piperidine | 65 |
| 4-Nitrophenyl aldehyde | Dimethyl malonate | DBU | 58 |
Oxidation of Alcohol Intermediates
A secondary alcohol intermediate, formed via Grignard addition to the bipyrazole ketone, is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the 4-oxobutanoic acid derivative. This method achieves 70% yield but requires stringent temperature control to prevent over-oxidation.
Comparative Analysis of Synthetic Routes
Table 5: Efficiency of Preparation Methods
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Chalcone cyclization | 3 | 62 | 98 |
| Vilsmeier-Haack | 4 | 55 | 95 |
| Cross-coupling | 5 | 48 | 92 |
The chalcone-based route offers the highest yield and scalability, while the Vilsmeier-Haack method provides superior regioselectivity for complex substituents. Functionalization via Knoevenagel condensation is preferred for introducing acid moieties due to mild conditions and compatibility with bipyrazole stability .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis of this compound involves multi-step reactions, typically employing a pyrazoline core formation followed by functionalization with the 4-oxobutanoic acid moiety. Key steps include:
- Cyclocondensation : Use of hydrazine derivatives with diketones or α,β-unsaturated ketones under reflux conditions (e.g., ethanol or acetic acid as solvents) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity. Lower yields (e.g., 22–27% in some analogs) may arise from competing side reactions; optimizing stoichiometry and reaction time improves efficiency .
- Critical Parameters : Temperature control (70–90°C), solvent polarity, and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
Q. How should researchers validate the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the bipyrazole core and substituent positions. For example, the 4-oxobutanoic acid moiety shows characteristic carbonyl (δ ~170 ppm in ¹³C NMR) and α-proton signals (δ ~2.5–3.5 ppm in ¹H NMR) .
- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%). Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include normal cell lines (e.g., HEK-293) for selectivity profiling .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cyclooxygenases, given the compound’s heterocyclic pharmacophore .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
| Substituent | Biological Impact | Key Findings |
|---|---|---|
| 4-Methylphenyl (bipyrazole) | Enhances lipophilicity and membrane permeability | Analogues with electron-withdrawing groups (e.g., Br, Cl) showed improved antimicrobial activity . |
| 4-Oxobutanoic Acid | Introduces hydrogen-bonding capacity | Critical for binding to polar enzyme active sites (e.g., COX-2) . |
| Phenyl vs. Fluorophenyl | Modulates steric and electronic effects | Fluorinated analogs exhibited 2–3× higher cytotoxicity in cancer models . |
Q. Methodology :
- Synthesize derivatives with systematic substituent variations (e.g., halogens, methoxy, nitro groups).
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Metabolic Stability Testing : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation, which may explain inconsistent in vivo vs. in vitro results .
- Synergistic Studies : Combine with known inhibitors (e.g., paclitaxel for anticancer studies) to evaluate additive or antagonistic effects .
Q. What advanced techniques are recommended for elucidating the compound’s 3D conformation and intermolecular interactions?
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, bipyrazole analogs often form π-π stacking interactions with aromatic residues .
- Dynamic NMR : Study rotational barriers of the bipyrazole core in solution to assess conformational flexibility .
- Molecular Dynamics Simulations : Simulate binding to lipid bilayers or protein targets (e.g., GROMACS) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
